Gamitrinib TPP hexafluorophosphate

Descripción general

Descripción

El hexafluorofosfato de Gamitrinib TPP es un compuesto conocido por su papel como inhibidor de la proteína de choque térmico 90 (HSP90) dirigida a la mitocondria. Se deriva de la combinación del módulo inhibitorio de la ATPasa HSP90 de la 17-alilamino geldanamicina (17-AAG) con la parte de direccionamiento mitocondrial del trifenilfosfonio . Este compuesto ha mostrado una actividad anticancerígena significativa al dirigirse selectivamente a las mitocondrias de las células tumorales .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

El hexafluorofosfato de Gamitrinib TPP se sintetiza combinando 17-alilamino geldanamicina (17-AAG) con trifenilfosfonio. La síntesis implica los siguientes pasos:

Preparación de 17-alilamino geldanamicina (17-AAG): Esto implica la modificación de la geldanamicina para introducir un grupo alilamino en la posición 17.

Acoplamiento con trifenilfosfonio: La 17-AAG se acopla entonces con trifenilfosfonio para formar Gamitrinib TPP.

Métodos de producción industrial

La producción industrial del hexafluorofosfato de Gamitrinib TPP sigue rutas sintéticas similares, pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y eficacia del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

El hexafluorofosfato de Gamitrinib TPP experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede experimentar reacciones de oxidación, particularmente en el esqueleto de benzoquinona ansamicina.

Reducción: Las reacciones de reducción pueden ocurrir, especialmente en presencia de agentes reductores.

Sustitución: Las reacciones de sustitución pueden tener lugar, particularmente involucrando la parte del trifenilfosfonio.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan comúnmente agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Las condiciones para las reacciones de sustitución a menudo implican nucleófilos como aminas o tioles.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados del hexafluorofosfato de Gamitrinib TPP, dependiendo de los reactivos y condiciones específicos utilizados .

Aplicaciones Científicas De Investigación

Cancer Research

Gamitrinib TPP hexafluorophosphate has been extensively studied in various cancer types:

- Glioblastoma : In vitro studies demonstrated that concentrations of 15-20 μM effectively induced cell death in patient-derived glioblastoma cell lines without affecting normal astrocytes. This selectivity is crucial for therapeutic applications .

- Prostate Cancer : Preclinical models showed that Gamitrinib significantly delayed tumor growth and improved survival rates in xenograft models, indicating its potential as a treatment for advanced prostate cancer .

- Breast Cancer : Research indicated that Gamitrinib could enhance the efficacy of standard treatments by targeting mitochondrial pathways involved in tumor metabolism .

Neurodegenerative Diseases

The ability of this compound to induce mitophagy also opens avenues for research into neurodegenerative diseases characterized by mitochondrial dysfunction, such as Parkinson's disease. Studies have shown that the compound can activate mitochondrial quality control mechanisms, providing a potential therapeutic strategy for these conditions .

Case Study 1: Glioma Cell Lines

A comprehensive study involving 17 primary glioma cell lines revealed that Gamitrinib inhibited cell proliferation and induced apoptosis across all tested lines, including those resistant to temozolomide (TMZ). The study utilized RNA sequencing and reverse phase protein array analyses to elucidate the underlying mechanisms, confirming that Gamitrinib disrupts mitochondrial function and activates stress response pathways .

Case Study 2: Combination Therapy

In another investigation, the efficacy of Gamitrinib was assessed in combination with TRAIL (TNF-related apoptosis-inducing ligand) in glioblastoma models. The results indicated that while TRAIL alone had limited effects on tumor growth, the combination with Gamitrinib enhanced apoptotic signaling and resulted in significant tumor regression in vivo .

Data Summary

Mecanismo De Acción

El hexafluorofosfato de Gamitrinib TPP ejerce sus efectos inhibiendo la proteína HSP90 dentro de la mitocondria. Esta inhibición altera el plegamiento y la función de las proteínas clientes, lo que lleva a la disfunción mitocondrial y la apoptosis en las células cancerosas . Los objetivos moleculares incluyen el dominio ATPasa de HSP90, y las vías implicadas están relacionadas principalmente con la apoptosis mitocondrial .

Comparación Con Compuestos Similares

Compuestos similares

17-alilamino geldanamicina (17-AAG): El compuesto precursor del hexafluorofosfato de Gamitrinib TPP, conocido por su actividad inhibitoria de HSP90.

Shepherdina: Otro inhibidor de HSP90 con propiedades anticancerígenas similares.

Singularidad

El hexafluorofosfato de Gamitrinib TPP es único debido a su capacidad de direccionamiento mitocondrial, que le permite inducir selectivamente la apoptosis en las células cancerosas sin afectar a las células normales . Esta especificidad lo convierte en una herramienta valiosa en la investigación y terapia del cáncer.

Actividad Biológica

Gamitrinib TPP hexafluorophosphate (G-TPP) is a novel compound recognized for its selective inhibition of mitochondrial heat shock protein 90 (HSP90). This compound has garnered attention due to its potential therapeutic applications, particularly in oncology. This article explores the biological activity of G-TPP, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

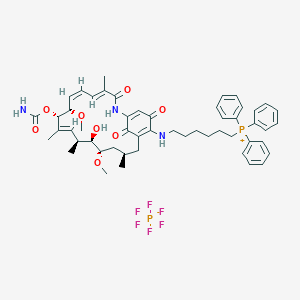

- Molecular Formula : C₅₂H₆₅F₆N₃O₈P₂

- Molecular Weight : 1036.03 g/mol

- CAS Number : 1131626-47-5

G-TPP is characterized by its triphenylphosphonium (TPP) moiety, which facilitates its accumulation in mitochondria, making it a targeted therapy for cancer cells that overexpress mitochondrial HSP90.

G-TPP functions primarily as a mitochondrial matrix inhibitor that induces apoptosis in cancer cells while sparing normal cells. The mechanism involves:

- Induction of Mitochondrial Apoptosis :

- Selective Toxicity :

In Vitro Studies

A variety of in vitro studies have demonstrated the efficacy of G-TPP:

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of G-TPP:

- Tumor Models : G-TPP was tested in subcutaneous and intracranial tumor models using U87MG glioblastoma xenografts.

Case Studies

- Combination Therapy with TRAIL :

- Resistance Mechanisms :

Propiedades

IUPAC Name |

6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H64N3O8P.F6P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6;1-7(2,3,4,5)6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60);/q;-1/p+1/b28-20-,36-21+,38-33+;/t35-,37+,45+,46+,48-,50+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIBTCZSRLMDOD-WLXHSWTPSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)/C)OC)OC(=O)N)\C)C)O)OC.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H65F6N3O8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1036.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131626-47-5 | |

| Record name | Gamitrinib hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1131626475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GAMITRINIB HEXAFLUOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPA976X5XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.